molecular formula C21H22ClN5O3 B2695291 6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878733-61-0

6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2695291
CAS RN: 878733-61-0
M. Wt: 427.89
InChI Key: BEXFGYIKJCNZTM-UHFFFAOYSA-N
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Description

The compound “6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione” is an organic compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a purino[7,8-a]imidazole ring system, which is a type of imidazole. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Scientific Research Applications

Synthesis and Properties

Several studies have focused on the synthesis and properties of mesoionic purinone analogs and related compounds. For example, Coburn and Taylor (1982) synthesized mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982). Similarly, Kim et al. (1978) described the chemical synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives, showcasing a new class of purine analogues with potential antiviral activity (Kim et al., 1978).

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3/c1-10-7-8-15(9-16(10)22)25-11(2)12(3)26-17-18(23-20(25)26)24(6)21(30)27(19(17)29)13(4)14(5)28/h7-9,13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXFGYIKJCNZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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